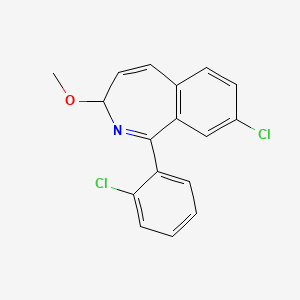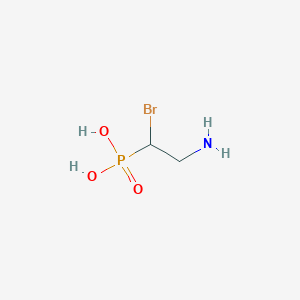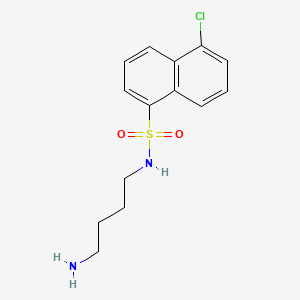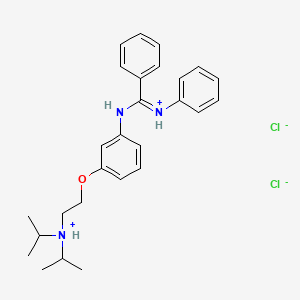
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the dimethylaminoethyl group. The final step involves the formation of the monohydrobromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.
化学反应分析
Types of Reactions
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
科学研究应用
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
相似化合物的比较
Similar Compounds
1H-Benz(de)isoquinoline-1,3(2H)-dithione, 2-methyl-6-nitro-: This compound has a similar isoquinoline core but differs in its functional groups, leading to distinct chemical properties and applications.
2-Hydroxy-1H-benzo(de)isoquinoline-1,3(2H)-dithione:
Uniqueness
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide is unique due to its specific functional groups and the presence of the monohydrobromide salt. These features confer distinct chemical properties, such as solubility and reactivity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
81254-04-8 |
|---|---|
分子式 |
C16H17BrN2O2 |
分子量 |
349.22 g/mol |
IUPAC 名称 |
2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;hydrobromide |
InChI |
InChI=1S/C16H16N2O2.BrH/c1-17(2)9-10-18-15(19)12-7-3-5-11-6-4-8-13(14(11)12)16(18)20;/h3-8H,9-10H2,1-2H3;1H |
InChI 键 |
VBBFHAUZNRDCBA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)


-lambda~5~-phosphane](/img/structure/B14428033.png)
![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)
![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)


![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)

![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)


